4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)5(9)6(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNUGDCAJTHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonyl Chloride Synthesis via Aromatic Sulfonation
Method:
Reacting a pre-halogenated benzene derivative with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group directly onto the aromatic ring.
- Temperature: 0–50°C to control regioselectivity.
- Solvent: Usually inert solvents like chlorinated hydrocarbons or in some cases, neat chlorosulfonic acid.
- Straightforward, one-step process.
- High yield if regioselectivity is maintained.
- Difficult to control substitution pattern when multiple reactive sites are present.
- Excess chlorosulfonic acid needs careful handling due to its corrosiveness.
Multi-step Synthesis from Substituted Benzene Derivatives
Step 1: Halogenation of Benzene
Starting from benzene, selective chlorination and fluorination are performed:
- Chlorination: Using Cl₂ in the presence of a Lewis acid catalyst like FeCl₃ to obtain chlorobenzene.
- Fluorination: Electrophilic fluorination using reagents like Selectfluor or via halogen exchange reactions.
Step 2: Hydroxylation
Introduction of hydroxyl groups can be achieved via:
- Nitration followed by reduction.
- Direct hydroxylation using electrophilic hydroxylating agents.
Step 3: Sulfonation
Sulfonation of the hydroxylated, halogenated benzene with chlorosulfonic acid yields the sulfonic acid intermediate, which is then chlorinated to form the sulfonyl chloride.
Step 4: Conversion to Sulfonyl Chloride
Reaction of sulfonic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the sulfonic acid to the sulfonyl chloride.
- Elevated temperatures (80–120°C) for sulfonation.
- Excess reagents to drive the reactions to completion.
- Precise control over substitution pattern.
- Suitable for large-scale synthesis.
- Multiple steps increase complexity and time.
Specific Synthesis of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride
Based on the literature and patent data, a typical route involves:
- Starting from 4-chloro-2-fluorophenol (or a similar precursor), which is selectively sulfonated with chlorosulfonic acid to introduce the sulfonyl chloride group at the phenolic position.
- Protection/deprotection steps may be employed to prevent undesired substitution at other positions.
- Hydroxylation at the aromatic ring is often inherent in the starting material or introduced via electrophilic substitution.
Representative Reaction Scheme
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Chlorination of benzene | Introduce chlorine at para position | Using Cl₂/FeCl₃, controlled temperature |
| 2 | Fluorination | Introduce fluorine at ortho or para position | Using Selectfluor or halogen exchange |
| 3 | Hydroxylation | Add hydroxyl group | Electrophilic aromatic substitution or direct hydroxylation |
| 4 | Sulfonation | React with chlorosulfonic acid | Form sulfonic acid intermediate |
| 5 | Chlorination | Convert sulfonic acid to sulfonyl chloride | Using SOCl₂ or PCl₃ |
Integration of Data Tables and Research Findings
| Parameter | Typical Condition | Reference | Remarks |
|---|---|---|---|
| Yield of sulfonyl chloride | 70–90% | Patent EP1448517B1 | Optimized for large-scale synthesis |
| Reaction temperature | 0–50°C | Literature | Ensures regioselectivity and minimizes side reactions |
| Reagent equivalents | Slight excess of chlorosulfonic acid | Patent EP1448517B1 | To drive sulfonation to completion |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The presence of chloro and fluoro substituents on the benzene ring enhances its electrophilic nature, facilitating various substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity of sulfonyl chlorides is strongly influenced by substituents on the aromatic ring. Below is a comparison with key analogs:
Key Observations:
Electron-Withdrawing Groups (EWGs):
- The nitro group in 4-fluoro-3-nitrobenzenesulfonyl chloride increases electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles like amines compared to the hydroxy-substituted target compound .
- The hydroxy group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents but could also reduce stability under acidic conditions.
Steric Effects:
- Bulky substituents (e.g., 2-ethylhexanamido in ) hinder nucleophilic attack at the sulfonyl chloride, slowing reaction kinetics.
Positional Isomerism: The fluoro group at position 2 in the target compound vs.
Stability and Handling
- Thermal Stability:
- Nitro-substituted analogs (e.g., 4-fluoro-3-nitrobenzenesulfonyl chloride) exhibit higher thermal stability due to strong EWGs, whereas the hydroxy group in the target compound may necessitate storage at lower temperatures to prevent decomposition.
- Hydrolytic Sensitivity:
- Sulfonyl chlorides with electron-donating groups (e.g., hydroxy) are more prone to hydrolysis than nitro-substituted counterparts .
Biological Activity
4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
The compound has a molecular formula of CHClFNOS and features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonyl chlorides, including derivatives similar to 4-chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various sulfonyl chloride derivatives against different cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC values ranging from 0.1 µM to 2.5 µM for various derivatives .
- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, one study reported that treatment with a related sulfonyl chloride led to increased levels of caspase-9, suggesting activation of the apoptotic pathway .
Antibacterial Activity
The antibacterial properties of sulfonyl chlorides have also been documented, with compounds exhibiting activity against various bacterial strains.
Research Findings
- Inhibition of Bacterial Growth : A related compound demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Structure-Activity Relationship (SAR) : The presence of halogen atoms (like chlorine and fluorine) in the structure has been shown to enhance the antibacterial potency, likely due to increased lipophilicity and improved cell membrane penetration .
Comparative Analysis
The following table summarizes the biological activities observed in studies involving 4-chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride and related compounds:
Q & A
Q. Table 1: Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -5°C to 0°C | Prevents decomposition |
| Chlorosulfonic Acid | 1.8 equivalents | Maximizes conversion |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Handling: Use inert atmosphere (N₂/Ar) and anhydrous solvents due to moisture sensitivity. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates sealed systems .
- Storage: Amber glass vials at -20°C under desiccant (silica gel) to prevent hydrolysis. Stability testing shows <5% degradation over 6 months under these conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key signatures include:
- Aromatic protons: δ 7.2–8.1 ppm (split due to Cl/F substituents).
- Hydroxy proton: Broad peak at δ 10.5–12.0 ppm (exchange with D₂O confirms presence) .
- IR: Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .
- Mass Spectrometry (EI): Molecular ion [M]⁺ at m/z 248.5 (calculated for C₆H₃Cl₂FO₃S) with fragment ions at m/z 111 (C₆H₃ClF⁺) .
Advanced: How can contradictions in melting point or spectral data be resolved during synthesis?
Answer:
Discrepancies often arise from:
- Purity: Impurities (e.g., unreacted starting material) lower observed melting points. Recrystallization or HPLC (C18 column, acetonitrile/water mobile phase) resolves this .
- Polymorphism: Differential Scanning Calorimetry (DSC) identifies metastable crystalline forms. Annealing at 50°C for 24 hours stabilizes the desired polymorph .
- Spectral artifacts: Compare with computational predictions (DFT for NMR, TD-DFT for UV-Vis) to validate assignments .
Advanced: What strategies enhance reactivity in nucleophilic substitution reactions for derivatives?
Answer:
- Activation: Use Lewis acids (e.g., AlCl₃) to polarize the S–Cl bond, accelerating substitution with amines or alcohols .
- Protecting groups: Temporarily protect the hydroxy group (e.g., acetyl) to prevent side reactions during sulfonyl chloride derivatization .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reaction rates .
Q. Table 2: Derivative Synthesis Examples
| Derivative Type | Nucleophile | Yield (%) | Application |
|---|---|---|---|
| Sulfonamide | Benzylamine | 78 | Enzyme inhibition studies |
| Sulfonate ester | Ethanol | 65 | Polymer crosslinking |
Advanced: How do chloro/fluoro substituents influence bioactivity in structural analogs?
Answer:
- Fluorine: Enhances metabolic stability and bioavailability via C–F bond strength. In analogs, fluorine at position 2 increases logP by 0.3–0.5 units, improving membrane permeability .
- Chlorine: Steric and electronic effects modulate target binding. Chlorine at position 4 in sulfonamides shows 10-fold higher affinity for carbonic anhydrase vs. non-halogenated analogs .
Pharmacological Case Study:
Ethyl 4-chloro-2′-fluoro-3-hydroxybiphenyl derivatives exhibit anti-inflammatory activity (IC₅₀ = 2.1 μM for COX-2 inhibition), attributed to halogen-mediated π-stacking in the active site .
Advanced: How can researchers validate analytical methods for this compound under regulatory guidelines?
Answer:
- ICH Validation: Follow Q2(R1) for parameters like specificity (HPLC retention time ±0.1 min), LOD/LOQ (1.0 ng/µL via signal-to-noise), and robustness (±2% RSD under varied pH/temperature) .
- Cross-lab reproducibility: Share samples with collaborating labs using standardized protocols (e.g., USP <1225>) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
